molecular formula C11H14N2OS B1275869 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 590360-10-4

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B1275869
M. Wt: 222.31 g/mol
InChI Key: MYEHOGZQWBRXJZ-UHFFFAOYSA-N
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Description

The compound of interest, 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antiarrhythmic properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction, which is a multicomponent reaction that includes the formation of a carbon-sulfur bond . Additionally, DBU-mediated [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thi

Scientific Research Applications

Oxidative Stress Mitigation in Neural Tissues

A derivative of 2-aminothiophene, specifically 2-[(2,6-Dichlorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5TIO1), has shown significant antioxidant activity in various brain regions of mice, including the hippocampus, striatum, frontal cortex, and cerebellum. The compound was found to decrease lipid peroxidation and nitrite content while increasing antioxidant enzymatic activities, which implies potential neuroprotective effects against neuronal damages commonly observed in neuropathologies (Fortes et al., 2013).

Potential for Carcinogenicity Evaluation

The thiophene analogues of known carcinogens, benzidine, and 4-aminobiphenyl, were synthesized and evaluated for potential carcinogenicity. These compounds demonstrated activity profiles consistent with their known chemistry in vitro, indicating potential carcinogenicity. However, their overall chemical and biological behavior casts doubt upon whether they would be capable of eliciting tumors in vivo. This insight suggests the importance of further in vivo evaluations for compounds with similar structures to known carcinogens (Ashby et al., 1978).

Synthesis and Applications of Thiophene Derivatives

Thiophene derivatives, where 2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can be categorized, are widely applied in medicinal chemistry due to their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. They are also used in organic materials due to their electronic properties and in agrochemicals, flavors, and dyes. The versatility and diverse applications of thiophene derivatives underscore their significance in scientific research and various industries (Xuan, 2020).

Safety And Hazards

The compound is labeled as an irritant . It’s harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10-9(11(14)13-6-4-5-6)7-2-1-3-8(7)15-10/h6H,1-5,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEHOGZQWBRXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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